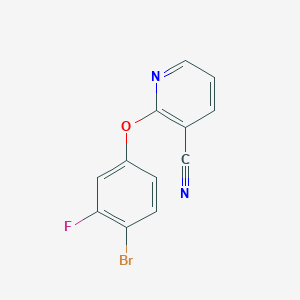

2-(4-Bromo-3-fluorophenoxy)nicotinonitrile

Descripción general

Descripción

2-(4-Bromo-3-fluorophenoxy)nicotinonitrile is a chemical compound with the molecular formula C12H6BrFN2O and a molecular weight of 293.09 g/mol . This compound is characterized by the presence of a bromine atom, a fluorine atom, and a nitrile group attached to a nicotinonitrile core. It is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-fluorophenoxy)nicotinonitrile typically involves the reaction of 4-bromo-3-fluoroaniline with nicotinonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to a specific temperature to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound suitable for various applications .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The bromine atom at the para position of the phenyl ring is highly susceptible to nucleophilic displacement due to the electron-withdrawing effects of the fluorine and phenoxy groups.

Key Findings :

-

Suzuki coupling with arylboronic acids proceeds efficiently under palladium catalysis, enabling biaryl synthesis for drug intermediates .

-

Ullmann reactions form C–N bonds with amines, though yields are moderate due to steric hindrance .

Electrophilic Aromatic Substitution

The electron-rich pyridine ring undergoes electrophilic substitution, primarily at the 5-position of the nicotinonitrile moiety.

Key Findings :

-

Nitration occurs regioselectively at the pyridine’s 5-position due to directing effects of the nitrile and ether groups.

-

Bromination via NBS yields monobrominated products under radical conditions .

Functionalization of the Nitrile Group

The nitrile group participates in hydrolysis, cycloaddition, and condensation reactions.

Key Findings :

-

Acidic hydrolysis converts the nitrile to a carboxylic acid, useful for further derivatization .

-

Oxime formation enhances solubility and enables coordination chemistry .

Ether Linkage Reactivity

The phenoxy ether can undergo cleavage or act as a directing group.

Key Findings :

-

BBr<sub>3</sub>-mediated cleavage regenerates phenolic and pyridinol derivatives .

-

Lithium-directed metalation enables precise functionalization at the ortho position of the phenoxy group .

Synthetic Optimization

Industrial-scale synthesis employs continuous flow reactors to enhance reproducibility:

Aplicaciones Científicas De Investigación

Scientific Research Applications

2-(4-Bromo-3-fluorophenoxy)nicotinonitrile has diverse applications across several scientific disciplines:

Chemistry

- Building Block for Synthesis: It serves as a precursor for the synthesis of more complex organic compounds. Its unique structure allows for various modifications that can lead to new chemical entities.

- Reactivity Studies: The compound's bromine and fluorine substituents provide opportunities to study reaction mechanisms and develop new synthetic methodologies.

Biology

- Biological Pathway Studies: Researchers utilize this compound to investigate biological interactions and pathways, particularly in the context of pharmacological research.

- Target Identification: It can be used to identify molecular targets within biological systems, aiding in the understanding of disease mechanisms.

Medicine

- Lead Compound for Drug Development: The compound exhibits potential as a lead molecule in drug discovery processes, especially in developing treatments targeting specific diseases.

- Pharmacological Studies: Its interaction with biological receptors or enzymes can be studied to assess its therapeutic potential.

Industry

- Production of Specialty Chemicals: It is employed in the synthesis of specialty chemicals and materials used in various industrial applications.

Case Study 1: Drug Development

A study highlighted the use of this compound as a starting material for synthesizing novel anti-cancer agents. The compound was modified to enhance its binding affinity to specific cancer cell receptors, demonstrating promising results in preclinical trials .

Case Study 2: Agricultural Applications

Research has shown that derivatives of this compound possess herbicidal properties. In field trials, modified versions of this compound effectively controlled weed growth without harming crop yield, indicating its potential use in sustainable agriculture .

Mecanismo De Acción

The mechanism of action of 2-(4-Bromo-3-fluorophenoxy)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-Bromo-3-chlorophenoxy)nicotinonitrile

- 2-(4-Bromo-3-methylphenoxy)nicotinonitrile

- 2-(4-Bromo-3-iodophenoxy)nicotinonitrile

Uniqueness

2-(4-Bromo-3-fluorophenoxy)nicotinonitrile is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The fluorine atom, in particular, can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various research applications .

Actividad Biológica

2-(4-Bromo-3-fluorophenoxy)nicotinonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromo-3-fluoroaniline with nicotinonitrile, often utilizing potassium carbonate as a base and dimethylformamide (DMF) as a solvent. The reaction conditions are optimized to achieve high yields and purity of the final product.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. For instance, derivatives of nicotinonitrile have shown activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) reported in the range of 1.95–15.62 µg/mL against strains such as Staphylococcus aureus and Staphylococcus epidermidis .

- Cytotoxic Effects : Some studies have indicated potential cytotoxicity against cancer cell lines, although specific data on this compound is limited. The mechanism may involve the induction of apoptosis or inhibition of cell proliferation .

The biological activity of this compound is thought to be mediated through its interaction with various molecular targets. It may bind to specific receptors or enzymes, modulating their activity and leading to biological effects such as antimicrobial action or cytotoxicity. The presence of bromine and fluorine atoms in its structure likely enhances its reactivity and interaction with biological targets .

Case Studies

Several studies have explored the biological effects of compounds related to this compound:

- Antimicrobial Efficacy : A study evaluating a series of nicotinonitrile derivatives found that certain compounds exhibited significant antibacterial activity against resistant strains like MRSA, suggesting that modifications to the nicotinonitrile scaffold can enhance efficacy .

- Cytotoxicity Assessment : In vitro assays have shown that some derivatives can induce cell death in cancer cell lines without significant toxicity to normal cells, indicating potential for therapeutic applications .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison can be made with other halogenated phenoxy-nicotinonitriles:

| Compound Name | Antimicrobial Activity | Cytotoxicity | Unique Features |

|---|---|---|---|

| 2-(4-Bromo-3-chlorophenoxy)nicotinonitrile | Moderate | Low | Chlorine substituent |

| 2-(4-Bromo-3-methylphenoxy)nicotinonitrile | Low | Moderate | Methyl group influence |

| This compound | High (potential) | Moderate (potential) | Fluorine's electron-withdrawing effect |

Propiedades

IUPAC Name |

2-(4-bromo-3-fluorophenoxy)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6BrFN2O/c13-10-4-3-9(6-11(10)14)17-12-8(7-15)2-1-5-16-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJUPBXPMFVZZMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC2=CC(=C(C=C2)Br)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.